1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
Overview
Description
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transformation into Isopropylidene Derivatives for Stereochemistry Studies
This acid is used for transforming into isopropylidene derivatives to study their stereochemistry (Yamaye et al., 2004).
Key Product in Reaction Pathway Studies
It is crucial in studying reaction pathways and mechanisms of lactone and acetal formation (Kito et al., 1991).
Construction of Enantiomerically Enriched Atropoisomeric Furans
The compound is useful for creating enantiomerically enriched atropoisomeric furans through a central to axial chirality conversion strategy (Wang & Tong, 2017).
Anticancer and NF-ΚB Inhibitory Activities
Novel analogs of this compound exhibit potent cytotoxicity and NF-κB inhibitory activities, potentially useful as anticancer agents (Choi et al., 2016).
Rapid Synthesis for Natural Products
A novel synthesis approach developed for dihydronaphtho[1,2-b]furans, applicable to biologically important natural products like furomollugin (Xia & Lee, 2013).
Anti-Cancer Potential
Certain derivatives show promising anti-cancer potential, with compound 3b exhibiting significant anti-proliferative activities (Islam et al., 2020).
Synthesis of Functionalized Derivatives
There is a method for synthesizing functionalized derivatives from substituted 2,4a-dihydronaphtho[2,1-c][1,2]dioxines and stabilized phosphorus ylides (Haselgrove et al., 1999).
Synthesis of Novel Derivatives
A one-step synthesis method has been developed for creating ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and related derivatives (Arrault et al., 2001).
Cascade Cyclization Synthesis
The compound can be synthesized with high yields through synergistic Lewis-Brnsted Acid catalyzed cascade cyclization of specific ketones (Jaithum et al., 2022).
Microwave Irradiation Synthesis
Microwave irradiation can lead to good to excellent yields in the synthesis of novel dihydronaphtho[2,1-b]furans (Vaughan & Jha, 2009).
Efficient Synthesis of Derivatives
An efficient synthesis method exists for 1-amino-2-naphthalenecarboxylic acid derivatives, leading to analogues of arylnaphthofuranone lignans (Kobayashi et al., 1997).
Polysubstituted Derivatives Construction
Triarylaminium salt is an effective initiator for constructing polysubstituted derivatives and their aerobic oxidative aromatization (Huo et al., 2012).
Synthesis of Natural Products
Ag(i)-catalyzed intramolecular transannulation methods allow the synthesis of biologically important natural products (Dawande et al., 2016).
Oxidative Rearrangement for Derivative Synthesis
The compound can be synthesized through oxidative rearrangement of specific chromenes (Korzhenko et al., 2021).
Study of Enzymatic Hydrolysis
Chymotrypsin hydrolyzes specific derivatives of this compound rapidly and with high stereospecificity (Hayashi & Lawson, 1969).
One-Pot Green Synthesis Approach
A one-pot protocol exists for synthesizing novel polysubstituted derivatives, avoiding expensive catalysts and toxic solvents (Sadeghpour et al., 2015).
Mechanism Involving o-Quinone Methide Intermediate
The reaction mechanism involves the formation of an o-quinone methide intermediate, followed by Michael-type addition and intramolecular nucleophilic substitution (Osyanin et al., 2013).
Mechanism of Action
Target of Action
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is a member of the dihydronaphthofurans (DHNs) class of compounds . These compounds are known to have significant biological and pharmacological activities . The primary target of this compound is the nuclear factor-κB (NF-κB) , a transcription factor that plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .
Mode of Action
The compound interacts with NF-κB, inhibiting its activity . This interaction results in the suppression of the transcription factor’s ability to activate genes involved in inflammation, cell proliferation, and other immune responses . The exact molecular mechanism of this interaction is still under investigation.
Biochemical Pathways
The inhibition of NF-κB disrupts several biochemical pathways. NF-κB is involved in the regulation of various genes that control immune responses, inflammation, cell proliferation, and cell survival . Therefore, the inhibition of NF-κB by this compound can potentially affect these pathways, leading to altered immune responses and reduced inflammation .
Pharmacokinetics
It is known that the compound is solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of NF-κB by this compound can lead to a decrease in the expression of genes regulated by this transcription factor . This can result in reduced inflammation and altered immune responses . In addition, the compound has shown potent cytotoxicity against certain cancer cell lines , suggesting potential anticancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV or sunlight can cause vinylidene-naphthofurans, a class of compounds to which this compound belongs, to exhibit photochromic properties This could potentially affect the compound’s stability and efficacy
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have potential anticancer properties and could inhibit NF-κB activity . It has shown potent cytotoxicity at low concentrations against certain cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-6,12H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFGHUAUIIFACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377001 | |
Record name | 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24758-31-4 | |
Record name | 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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